1-(1-Aminopentan-2-yl)cyclohexan-1-ol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H23NO |
|---|---|
Molecular Weight |
185.31 g/mol |
IUPAC Name |
1-(1-aminopentan-2-yl)cyclohexan-1-ol |
InChI |
InChI=1S/C11H23NO/c1-2-6-10(9-12)11(13)7-4-3-5-8-11/h10,13H,2-9,12H2,1H3 |
InChI Key |
VDAHOWUAUKMJLU-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(CN)C1(CCCCC1)O |
Origin of Product |
United States |
Synthetic Methodologies for 1 1 Aminopentan 2 Yl Cyclohexan 1 Ol
Retrosynthetic Analysis of the 1-(1-Aminopentan-2-yl)cyclohexan-1-ol Moiety
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. For this compound, the primary strategic disconnections involve the carbon-carbon bond linking the side chain to the cyclohexanol (B46403) ring and the carbon-nitrogen bond of the primary amine.
The most logical primary disconnection is the C-C bond at the tertiary alcohol carbon (C1 of the cyclohexanol ring). This bond can be formed via the nucleophilic addition of a side-chain-derived organometallic reagent to a cyclohexanone (B45756) precursor. This disconnection leads to two key synthons: a cyclohexanone electrophile and a 1-(aminopentan-2-yl) nucleophilic synthon.
A further disconnection of the C-N bond on the side chain synthon suggests that the amino group can be introduced at a later stage. This leads to a more practical precursor, a 2-pentyl derivative with a functional group handle that can be converted into an amine. This two-tiered retrosynthetic approach is outlined below:
Primary Disconnection (C-C Bond): The target molecule is disconnected at the C1-C2' bond (the bond between the cyclohexyl ring and the pentyl chain). This points to a Grignard-type reaction or a similar nucleophilic addition.
Precursors: Cyclohexanone and a nucleophilic (1-aminopentan-2-yl)metal species.
Secondary Disconnection (C-N Bond): To simplify the synthesis of the nucleophilic side chain, the C-N bond is disconnected. This can be achieved through a functional group interconversion (FGI).
Precursors: A pentyl-based precursor containing a different functional group (e.g., a ketone, halide, or azide) that can be converted to the primary amine via reactions such as reductive amination or reduction.
This analysis suggests a convergent synthesis where the cyclohexanol core and the aminated side chain are prepared separately before being coupled.
Synthetic Pathways to Access the Cyclohexan-1-ol Core
The formation of the 1-substituted cyclohexan-1-ol core is a critical phase of the synthesis, beginning with the formation of a suitable cyclohexanone precursor.
Formation of Substituted Cyclohexanones as Precursors
While the target molecule possesses an unsubstituted cyclohexanol ring derived from cyclohexanone, the synthesis of substituted cyclohexanones is a cornerstone of organic chemistry, providing versatile intermediates for a wide array of complex molecules. chemistryresearches.iracs.org Several methods are prominent for their efficiency and control.
Robinson Annulation: A powerful ring-forming reaction that combines a Michael addition with a subsequent intramolecular aldol (B89426) condensation to create a cyclohexenone ring, which can then be reduced to the corresponding cyclohexanone.
Diels-Alder Reaction: This [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene) forms a cyclohexene (B86901) derivative. Subsequent oxidation or hydrogenation can yield the desired cyclohexanone.
Multi-component Reactions: Pseudo three-component reactions using various aldehydes and other starting materials in the presence of an organocatalyst like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) can produce highly substituted cyclohexanones in high yields under mild, solvent-free conditions. chemistryresearches.ir
The following table summarizes various approaches to synthesizing cyclohexanone derivatives.
| Reaction Type | Key Reagents | Typical Conditions | Advantages |
| Cationic Cyclization | Alkynol or enyne derivatives, HBF4 | 1,1,1,3,3,3-hexafluoropropan-2-ol | Forms cyclohexanones from acyclic precursors. organic-chemistry.org |
| Radical Cyclization | Acyl radical precursors, tert-dodecanthiol | Thermal or photochemical initiation | Good for forming 2-substituted cyclic ketones. organic-chemistry.org |
| Conjugate Addition | Cyclohexenones, organoboronic acids | Chiral rhodium catalyst | Produces disubstituted trans-cycloalkanones with high stereoselectivity. organic-chemistry.org |
Nucleophilic Addition Strategies to the Cyclohexanone Carbonyl
The formation of the tertiary alcohol is most directly achieved by the nucleophilic addition of a carbon-based nucleophile to the carbonyl group of cyclohexanone. This reaction is fundamental to C-C bond formation. fiveable.mealevelchemistry.co.uk
Grignard and Organolithium Reagents: These organometallic compounds are highly effective for adding alkyl, vinyl, or aryl groups to ketones. askthenerd.comyoutube.com The reaction of the chosen side-chain nucleophile with cyclohexanone, followed by an aqueous workup, yields the target tertiary alcohol. The general mechanism involves the nucleophilic attack of the carbanionic portion of the organometallic reagent on the electrophilic carbonyl carbon.
The stereochemistry of this addition is a key consideration. The nucleophile can approach the planar carbonyl group from either the axial or equatorial face of the ring's chair conformation. researchgate.netacademie-sciences.fr
Axial vs. Equatorial Attack: Small nucleophiles often favor axial attack due to better orbital overlap and avoidance of torsional strain with adjacent equatorial hydrogens in the transition state. academie-sciences.fr Larger, more sterically demanding nucleophiles may preferentially attack from the less hindered equatorial direction. academie-sciences.fr
Synthetic Strategies for Incorporating the 1-Aminopentan-2-yl Side Chain
The construction of the side chain and the introduction of the primary amino group can be approached in several ways, either before or after coupling with the cyclohexanone core.
Amination Reactions for Amino Group Introduction
Introducing a primary amine is a common transformation in organic synthesis, with several reliable methods available. libretexts.orglibretexts.org Reductive amination is a particularly powerful and widely used technique. wikipedia.org
Reductive Amination: This method converts a ketone or aldehyde into an amine. wikipedia.org To synthesize the 1-aminopentan-2-yl side chain, a suitable ketone precursor could be subjected to reductive amination. The process involves two main steps: the formation of an intermediate imine from the ketone and ammonia (B1221849), followed by the reduction of the imine to the amine using a reducing agent. libretexts.orglibretexts.org
Reduction of Nitriles or Azides: An alternative route involves an SN2 reaction where a suitable alkyl halide is treated with sodium cyanide or sodium azide (B81097). The resulting nitrile or azide can then be reduced to the primary amine using strong reducing agents like LiAlH₄ or through catalytic hydrogenation. libretexts.orglibretexts.org
Gabriel Synthesis: This method provides a way to form primary amines while avoiding over-alkylation, a common side reaction. It involves the alkylation of potassium phthalimide (B116566) followed by hydrolysis or hydrazinolysis to release the primary amine. libretexts.orglibretexts.org
The table below compares different catalytic systems used for reductive amination.
| Catalyst System | Nitrogen Source | Reducing Agent | Key Features |
| Iron-based catalyst | Aqueous ammonia | H₂ | Reusable, based on an earth-abundant metal, tolerates many functional groups. nih.gov |
| Cobalt particles | Aqueous ammonia | H₂ | Highly active, mild conditions (80 °C, 1-10 bar), high selectivity. organic-chemistry.org |
| Cp*Ir complexes | Ammonium (B1175870) formate | Ammonium formate | Acts as both nitrogen and hydrogen source; transfer hydrogenation conditions. organic-chemistry.org |
| Ti(OiPr)₄ / NaBH₄ | Ammonia in ethanol | NaBH₄ | Highly chemoselective for mono-alkylation of ammonia with ketones. organic-chemistry.org |
Carbon-Carbon Bond Formation Methodologies at the C1 Position of Cyclohexanol
This step unites the two major fragments of the molecule. The most direct approach is the nucleophilic addition of a pre-formed side-chain organometallic reagent to cyclohexanone, as identified in the retrosynthetic analysis.
Preparation of the Nucleophile: A Grignard or organolithium reagent derived from a protected 1-aminopentan-2-yl halide is a viable nucleophile. For example, 2-bromopentan-1-amine would first require protection of the primary amine (e.g., as a silyl (B83357) amine or phthalimide) to prevent it from reacting with the organometallic species. The protected halide can then be converted to the corresponding Grignard reagent using magnesium metal.
Coupling Reaction: The prepared organometallic reagent is then reacted with cyclohexanone in an appropriate ether solvent (e.g., THF or diethyl ether) at low temperatures. An acidic workup protonates the resulting alkoxide and may also serve to remove certain types of protecting groups, yielding the final this compound product.
This convergent strategy allows for flexibility and optimization in the synthesis of both the cyclohexanol core and the functionalized side chain before the key C-C bond-forming step.
Stereoselective Synthesis Approaches for Chiral Centers in this compound
The presence of two chiral centers in this compound necessitates stereoselective synthetic methods to obtain specific stereoisomers. Organocatalysis and chiral auxiliaries are prominent strategies to achieve high stereoselectivity.
One potential approach involves an asymmetric Michael addition, a powerful tool for creating stereogenic centers. nih.gov For instance, a chiral amine catalyst could be employed to facilitate the addition of a nucleophile to an α,β-unsaturated precursor, establishing one of the chiral centers with high enantiomeric excess. nih.gov The stereochemistry of the second chiral center could then be directed by the first, a phenomenon known as substrate-controlled stereoselectivity.
Another strategy is the use of chiral N-tert-butanesulfinyl imines. This method is highly effective for the stereospecific addition of nucleophiles to imines, where the configuration of the sulfur atom dictates the stereochemistry of the newly formed stereocenter. mdpi.com This approach could be adapted to introduce the amine-bearing chiral center with a high degree of stereocontrol.
Furthermore, multicomponent reactions catalyzed by chiral complexes, such as those involving iridium or N-heterocyclic carbenes (NHCs), offer a pathway to construct multiple stereocenters in a single step with excellent regio- and enantioselectivity. nih.gov These methods are particularly valuable for creating complex molecular architectures from simple starting materials. nih.gov
The following table outlines potential stereoselective strategies:
| Strategy | Key Reagents/Catalysts | Target Chiral Center | Expected Outcome |
| Asymmetric Michael Addition | Chiral amine-squaramide catalyst | C2 of the pentyl chain | High enantiomeric excess (>96% ee) nih.gov |
| Chiral Auxiliary | N-tert-butanesulfinyl group | C2 of the pentyl chain | High diastereoselectivity mdpi.com |
| Multicomponent Reaction | Chiral Ir/phosphoramidite complex | Both chiral centers simultaneously | Excellent regio- and enantioselectivity nih.gov |
Exploration of Alternative Synthetic Routes and Optimized Reaction Conditions
The optimization of reaction conditions is critical for maximizing yield and minimizing side products. Key parameters to consider include solvent, temperature, catalyst loading, and reaction time. For instance, in organocatalyzed reactions, the choice of solvent can significantly influence both the reaction rate and the stereoselectivity. nih.gov Similarly, in metal-catalyzed processes, the ligand on the metal center plays a crucial role in determining the outcome of the reaction. beilstein-journals.org
A one-pot synthesis approach, where multiple reaction steps are carried out in the same vessel, can significantly improve the efficiency of the synthesis by reducing the number of purification steps and minimizing material loss. nih.gov For example, a one-pot Michael addition followed by an intramolecular cyclization could be a viable strategy for the construction of the core structure. nih.gov
The table below summarizes key parameters for optimization:
| Parameter | Effect on Reaction | Example of Optimization |
| Solvent | Can influence solubility, reactivity, and stereoselectivity. | Screening various solvents to find the optimal balance for a given reaction. nih.gov |
| Temperature | Affects reaction rate and can influence selectivity. | Lowering the temperature to enhance stereoselectivity in certain reactions. beilstein-journals.org |
| Catalyst Loading | Impacts reaction kinetics and cost-effectiveness. | Reducing catalyst loading while maintaining high yield and selectivity. nih.gov |
| Reaction Time | Crucial for ensuring complete conversion without product degradation. | Monitoring the reaction progress to determine the optimal reaction time. |
Discussion of Synthetic Yields and Purity Enhancement Techniques
Purity enhancement is a critical aspect of the synthesis, ensuring the final product is free of impurities. Common purification techniques include:
Column Chromatography: A widely used method for separating compounds based on their polarity. Different stationary and mobile phases can be employed to achieve optimal separation.
Recrystallization: An effective technique for purifying solid compounds. The choice of solvent is critical for successful recrystallization.
Distillation: Used for purifying liquid compounds based on differences in boiling points. Fractional distillation can be employed for separating components with close boiling points. google.com
For the purification of the final product, a combination of these techniques may be necessary. For instance, after a reaction, the crude product might first be purified by column chromatography, followed by recrystallization to obtain a highly pure solid. The purity of the final compound is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
The following table outlines common purification techniques and their applications:
| Technique | Principle | Application |
| Column Chromatography | Separation based on differential adsorption of components to a stationary phase. | Purification of reaction intermediates and the final product. |
| Recrystallization | Purification of solids based on differences in solubility. | Final purification step to obtain a crystalline solid of high purity. |
| Distillation | Separation of liquids based on differences in boiling points. | Purification of liquid starting materials and intermediates. google.com |
Advanced Spectroscopic and Structural Elucidation of 1 1 Aminopentan 2 Yl Cyclohexan 1 Ol
Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy serves as the cornerstone for determining the carbon-hydrogen framework of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol. Through a combination of one-dimensional and two-dimensional NMR experiments, the electronic environment of each proton and carbon atom is mapped, and their connectivity is established.
Proton NMR (¹H NMR) for Proton Environment Characterization
The ¹H NMR spectrum of this compound is predicted to display a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The cyclohexyl protons would appear as a complex series of multiplets in the upfield region, typically between δ 1.0 and 1.8 ppm. The protons of the pentyl chain would also produce signals in this region, with the terminal methyl group (CH₃) expected to be a triplet around δ 0.9 ppm.
The protons on the carbon adjacent to the primary amine (CH₂-NH₂) would likely resonate as a multiplet deshielded by the electron-withdrawing nitrogen atom. The methine proton (CH) on the pentyl chain, being adjacent to both the cyclohexyl ring and the aminomethyl group, would also exhibit a characteristic multiplet. The protons of the amine (NH₂) and hydroxyl (OH) groups are expected to appear as broad singlets, and their chemical shifts can vary depending on the solvent and concentration.
Predicted ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~3.0 - 2.8 | m | 2H | CH₂-NH₂ |
| ~1.8 - 1.0 | m | 17H | Cyclohexyl-H, Pentyl-CH₂, Pentyl-CH |
| ~0.9 | t | 3H | CH₃ |
Note: The chemical shifts for the -OH and -NH₂ protons are variable and are not included in the table.
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation
The ¹³C NMR spectrum provides a definitive count of the carbon atoms in unique electronic environments. For this compound, eleven distinct carbon signals are anticipated, corresponding to the eleven carbon atoms in its structure. The carbon atom of the cyclohexanol (B46403) ring bearing the hydroxyl group (C-OH) is expected to be the most downfield signal in the aliphatic region, typically around δ 70-80 ppm.
The carbons of the cyclohexyl ring would appear in the δ 20-40 ppm range. The carbons of the pentyl chain would also resonate in the aliphatic region, with the carbon attached to the nitrogen (CH₂-NH₂) appearing at approximately δ 40-50 ppm. The terminal methyl carbon (CH₃) would be the most upfield signal, expected around δ 14 ppm.
Predicted ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
| ~75 | C-OH (Cyclohexyl) |
| ~55 | CH (Pentyl) |
| ~45 | CH₂-NH₂ |
| ~40 - 20 | Cyclohexyl-CH₂, Pentyl-CH₂ |
| ~14 | CH₃ |
Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment
Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. A COSY (Correlation Spectroscopy) experiment would reveal proton-proton coupling networks, confirming the connectivity within the cyclohexyl ring and the pentyl chain. For instance, cross-peaks would be observed between the protons of the aminomethyl group and the adjacent methine proton.
An HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) spectrum would correlate each proton signal with its directly attached carbon atom, allowing for unambiguous assignment of the ¹³C NMR spectrum.
An HMBC (Heteronuclear Multiple Bond Correlation) experiment would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for establishing the connection between the pentyl chain and the cyclohexyl ring. A key correlation would be expected between the protons on the carbon adjacent to the ring and the quaternary carbon of the cyclohexanol moiety.
Finally, a NOESY (Nuclear Overhauser Effect Spectroscopy) experiment could provide insights into the stereochemistry of the molecule by identifying protons that are close in space, though not necessarily bonded. This would be instrumental in determining the relative configuration of the stereocenters.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion, which in turn allows for the unequivocal determination of the molecular formula. For this compound, with a molecular formula of C₁₁H₂₃NO, the expected exact mass can be calculated.
Theoretical Exact Mass for C₁₁H₂₃NO
| Ion | Molecular Formula | Calculated Exact Mass (m/z) |
| [M+H]⁺ | C₁₁H₂₄NO⁺ | 186.1858 |
| [M+Na]⁺ | C₁₁H₂₃NNaO⁺ | 208.1677 |
Observation of an ion at m/z 186.1858 in the positive-ion mode HRMS spectrum would confirm the elemental composition of the molecule.
Infrared (IR) Spectroscopic Analysis for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl (-OH) and primary amine (-NH₂) groups.
A broad absorption band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the alcohol. The N-H stretching of the primary amine would typically appear as two sharp peaks in the same region, which might be superimposed on the broad O-H band. C-H stretching vibrations of the aliphatic parts of the molecule would be observed just below 3000 cm⁻¹. The N-H bending vibration would likely be visible around 1600 cm⁻¹.
Characteristic IR Absorption Bands for this compound
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3400 - 3200 (broad) | O-H stretch | Alcohol |
| 3400 - 3300 (two peaks) | N-H stretch | Primary Amine |
| 2960 - 2850 | C-H stretch | Alkane |
| ~1600 | N-H bend | Primary Amine |
| ~1100 | C-O stretch | Alcohol |
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination (if applicable)
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural information. This technique can determine the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Furthermore, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, provided a suitable crystal is obtained and anomalous dispersion effects are measured. As of this writing, there is no publicly available crystallographic data for this specific compound.
Computational Chemistry and Molecular Modeling Studies of 1 1 Aminopentan 2 Yl Cyclohexan 1 Ol
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations, rooted in the principles of quantum mechanics, are employed to determine the electronic structure and energy of a molecule. numberanalytics.comnumberanalytics.com These calculations provide a foundational understanding of the molecule's stability, reactivity, and spectroscopic properties.
Density Functional Theory (DFT) for Geometry Optimization and Vibrational Frequencies
Density Functional Theory (DFT) is a widely used computational method that balances accuracy and computational cost, making it suitable for studying molecules of the size of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol. stackexchange.comarxiv.org
Geometry Optimization: The first step in most computational studies is to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. stackexchange.com DFT calculations systematically adjust the positions of the atoms to find the structure with the lowest possible energy. stackexchange.comresearchgate.net For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles that define its most stable conformation.
Below is a hypothetical table of selected optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by a DFT calculation (e.g., at the B3LYP/6-31G(d) level of theory).
Table 1: Hypothetical Optimized Geometric Parameters for this compound
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
|---|---|---|---|---|---|
| Bond Length (Å) | C(cyclohexyl) | C(pentyl) | - | - | 1.55 |
| C(cyclohexyl) | O | - | - | 1.43 | |
| C(pentyl) | N | - | - | 1.47 | |
| O | H | - | - | 0.97 | |
| N | H | - | - | 1.01 | |
| **Bond Angle (°) ** | O | C(cyclohexyl) | C(pentyl) | - | 109.5 |
| C(cyclohexyl) | C(pentyl) | C(pentyl) | - | 112.0 | |
| C(pentyl) | C(pentyl) | N | - | 110.5 | |
| Dihedral Angle (°) | O | C(cyclohexyl) | C(pentyl) | C(pentyl) | 60.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Vibrational Frequencies: Once the optimized geometry is obtained, DFT calculations can predict the vibrational frequencies of the molecule. researchgate.netnih.gov These frequencies correspond to the stretching and bending of chemical bonds and are the basis for infrared (IR) spectroscopy. libretexts.orgnumberanalytics.comyale.edu The calculated vibrational spectrum can be compared with experimental IR spectra to confirm the structure of the synthesized compound. Each calculated frequency corresponds to a specific vibrational mode of the molecule.
Table 2: Hypothetical Predicted Vibrational Frequencies for Key Functional Groups in this compound
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| O-H (alcohol) | Stretching | 3450 |
| N-H (amine) | Symmetric Stretching | 3350 |
| N-H (amine) | Asymmetric Stretching | 3400 |
| C-H (alkane) | Stretching | 2850-2960 |
| C-O (alcohol) | Stretching | 1050 |
Note: The data in this table is hypothetical and for illustrative purposes.
Ab Initio Methods for High-Accuracy Property Prediction
Ab initio methods are quantum chemistry calculations that are based on first principles, without the use of experimental data in their formulation. numberanalytics.comwikipedia.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy for certain molecular properties. numberanalytics.comrsc.org For this compound, these methods could be used to obtain highly accurate predictions of properties such as electron affinities, ionization potentials, and intermolecular interaction energies, which are crucial for understanding its chemical behavior and potential for forming complexes with other molecules. numberanalytics.comresearchgate.net
Conformational Analysis and Energy Landscapes of this compound
Due to the presence of several single bonds, this compound can exist in multiple conformations. Conformational analysis aims to identify the different stable spatial arrangements of the atoms (conformers) and to determine their relative energies. studysmarter.co.uklibretexts.org The cyclohexane (B81311) ring can exist in chair, boat, and twist-boat conformations, with the chair form generally being the most stable. libretexts.org Furthermore, rotation around the C-C and C-N bonds in the aminopentyl side chain leads to additional conformers.
Computational methods can systematically explore the potential energy surface of the molecule to locate all low-energy conformers. The results of such an analysis are often presented as an energy landscape, which maps the energy of the molecule as a function of its geometry. The lowest points on this landscape correspond to the most stable conformers.
Table 3: Hypothetical Relative Energies of Stable Conformers of this compound
| Conformer | Cyclohexane Ring Conformation | Aminopentyl Chain Orientation | Relative Energy (kcal/mol) |
|---|---|---|---|
| 1 | Chair | Extended | 0.00 |
| 2 | Chair | Gauche | 1.25 |
| 3 | Twist-Boat | Extended | 5.50 |
Note: The data in this table is hypothetical and for illustrative purposes.
Prediction of Spectroscopic Parameters (NMR Chemical Shifts, IR Frequencies)
Computational chemistry is a valuable tool for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds.
NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the structure of organic molecules. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with reasonable accuracy. nih.govnih.govresearchgate.netcomporgchem.comarxiv.org The predicted shifts are compared with experimental data to confirm the proposed structure of this compound.
Table 4: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted Chemical Shift (ppm) |
|---|---|
| ¹H NMR | |
| OH | 2.5 |
| NH₂ | 1.8 |
| CH (on pentyl chain next to N) | 2.9 |
| CH₂ (cyclohexyl) | 1.2-1.8 |
| CH₃ (pentyl) | 0.9 |
| ¹³C NMR | |
| C-OH (cyclohexyl) | 72.0 |
| C-NH₂ (pentyl) | 55.0 |
| CH₂ (cyclohexyl) | 25.0-35.0 |
Note: The data in this table is hypothetical and for illustrative purposes.
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations provide information on static molecular structures, Molecular Dynamics (MD) simulations allow for the study of the dynamic behavior of molecules over time. acs.orgacs.orgmdpi.com MD simulations solve Newton's equations of motion for the atoms in the molecule, providing a trajectory that describes how the positions and velocities of the atoms change.
For this compound, MD simulations can be used to:
Explore Conformational Flexibility: By simulating the molecule over a period of time, MD can reveal the different conformations that the molecule can adopt and the transitions between them. This provides a more complete picture of the molecule's flexibility than static conformational analysis.
Study Solvation Effects: MD simulations can explicitly include solvent molecules (such as water) in the simulation box, allowing for the study of how the solvent affects the conformation and dynamics of this compound. osf.ioresearchgate.net This is particularly important for understanding the behavior of the molecule in a biological environment. The simulations can provide information on the formation of hydrogen bonds between the solute and solvent and the structure of the solvent around the molecule.
Ligand-Based and Structure-Based Computational Approaches for Target Interaction Prediction (In Vitro Research Focus)
To explore the potential of this compound as a biologically active compound, computational methods can be used to predict its interactions with potential protein targets.
Ligand-Based Approaches: When the three-dimensional structure of the target protein is unknown, ligand-based methods can be employed. nih.govbiosolveit.denih.govresearchgate.net These methods rely on the knowledge of other molecules that are known to bind to the target.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that are necessary for biological activity. A pharmacophore model for a specific target can be built based on a set of known active ligands. The structure of this compound can then be compared to this model to assess its potential for binding.
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.gov By developing a QSAR model for a particular target, the activity of this compound could be predicted based on its structural and physicochemical properties.
Structure-Based Approaches: If the 3D structure of a potential target protein is available (from X-ray crystallography or NMR, for example), structure-based methods can be used. nih.govnih.govdrugdesign.orgacs.orgwashington.edu
Molecular Docking: This computational technique predicts the preferred orientation of a molecule when bound to a target protein. drugdesign.org A docking simulation would place this compound into the binding site of a target protein and calculate a score that estimates the binding affinity. This can help to identify potential biological targets for the compound and to understand the key interactions that stabilize the protein-ligand complex.
These computational predictions are crucial for prioritizing compounds for further in vitro experimental testing and for guiding the design of new, more potent analogs.
Chemical Reactivity and Derivatization Studies of 1 1 Aminopentan 2 Yl Cyclohexan 1 Ol
Reactions at the Hydroxyl Group
The tertiary alcohol functionality in 1-(1-aminopentan-2-yl)cyclohexan-1-ol is a key site for chemical modification. Its reactivity is influenced by steric hindrance from the adjacent cyclohexyl and aminopentyl groups.
Esterification of the tertiary hydroxyl group can be accomplished under specific conditions, typically requiring conversion of a carboxylic acid to a more reactive derivative, such as an acid chloride or anhydride, in the presence of a suitable base to neutralize the generated acid. Direct esterification with a carboxylic acid under acidic conditions (Fischer esterification) is generally not effective for tertiary alcohols due to their propensity to eliminate water and form alkenes.
Etherification reactions to form tertiary ethers are also possible. One common method is the Williamson ether synthesis, which would involve deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Due to the steric bulk around the tertiary hydroxyl group, these reactions may require more forcing conditions.
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Esterification | Acetyl chloride, Pyridine | Acetate Ester |
Tertiary alcohols are resistant to oxidation under standard conditions that would typically oxidize primary or secondary alcohols. This is because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group. Therefore, strong oxidizing agents and harsh reaction conditions are necessary to induce oxidation, which often leads to the cleavage of carbon-carbon bonds. For instance, oxidation with a strong oxidizing agent like potassium permanganate (B83412) under acidic conditions could lead to the rupture of the cyclohexane (B81311) ring.
Reactions Involving the Amino Group
The primary amino group in this compound is a versatile nucleophilic center that readily participates in a variety of chemical transformations.
The primary amine can be easily acylated by reacting with acyl halides or anhydrides to form the corresponding amides. This reaction is typically carried out in the presence of a base to scavenge the acid byproduct.
Alkylation of the amino group can be achieved using alkyl halides. This reaction can proceed in a stepwise manner to yield secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. Reductive amination, involving the reaction of the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for introducing alkyl groups.
As mentioned, amides are readily formed via acylation. The synthesis of ureas can be accomplished through several methods. One common approach involves the reaction of the primary amine with an isocyanate. nih.gov Alternatively, phosgene (B1210022) or its safer equivalents, such as carbonyldiimidazole (CDI), can be used to generate an intermediate that subsequently reacts with another amine to form a urea. organic-chemistry.orgnih.gov These reactions are fundamental in the synthesis of a wide array of derivatives with potential applications in medicinal chemistry. nih.gov The use of phosgene substitutes is often preferred to avoid the handling of highly toxic reagents. mdpi.com
Table 2: Representative Reactions at the Amino Group
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Acylation | Benzoyl chloride, Triethylamine | Benzamide |
| Alkylation | Ethyl bromide, Potassium carbonate | N-Ethylamine |
| Urea Formation | Phenyl isocyanate | N-Phenylurea |
Reactivity of the Cyclohexane Ring System
The cyclohexane ring in this compound is a saturated carbocyclic system and is generally unreactive towards many reagents under mild conditions. However, under more vigorous conditions, reactions can be induced. The dynamic nature and conformational flexibility of the cyclohexane ring can influence the reactivity of the attached functional groups. nih.gov
Oxidative cleavage of the cyclohexane ring can occur under harsh conditions, for example, with strong oxidizing agents at elevated temperatures. nih.gov Free-radical halogenation could introduce halogen substituents onto the ring, although this process typically lacks high selectivity. The presence of the bulky aminopentyl and hydroxyl substituents will sterically hinder certain positions on the ring, potentially directing reactions to less hindered sites. While direct functionalization of the cyclohexane ring is challenging, the existing functional groups provide handles for a wide range of derivatizations.
Electrophilic and Nucleophilic Substitution Reactions
The presence of both nucleophilic (amine) and potentially electrophilic (protonated alcohol) centers allows for a range of substitution reactions.
Electrophilic Substitution:
The primary amino group is the main site for electrophilic attack. Reactions with various electrophiles can lead to a diverse array of derivatives. Common electrophilic substitution reactions include:
Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base to form the corresponding amides. This is a standard method for protecting the amino group or for introducing specific functionalities.
Alkylation: Introduction of alkyl groups onto the nitrogen atom, typically using alkyl halides. This can proceed to form secondary, tertiary amines, or even quaternary ammonium salts, depending on the reaction conditions and stoichiometry.
Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides. This transformation is often employed in medicinal chemistry to introduce moieties that can mimic phosphates or improve pharmacokinetic properties.
Hypothetical Electrophilic Substitution Reactions of this compound:
| Electrophile | Reagent/Conditions | Product Class |
|---|---|---|
| Acetyl chloride | Pyridine, CH₂Cl₂ | N-acetyl derivative |
| Methyl iodide | K₂CO₃, CH₃CN | N-methylated derivatives |
Nucleophilic Substitution:
The tertiary hydroxyl group is a poor leaving group. For it to participate in nucleophilic substitution, it must first be activated by protonation or conversion to a better leaving group, such as a tosylate or a mesylate. Once activated, the carbocation intermediate can be attacked by a variety of nucleophiles.
Conversion to Alkyl Halides: Treatment with strong hydrohalic acids (e.g., HBr, HCl) can lead to the substitution of the hydroxyl group with a halogen.
Dehydration: Acid-catalyzed dehydration can lead to the formation of an alkene. The regioselectivity of this elimination would be of interest in further studies.
Hypothetical Nucleophilic Substitution Reactions at the Cyclohexyl Ring:
| Reaction Type | Reagents/Conditions | Potential Product |
|---|---|---|
| Halogenation | Concentrated HBr, heat | 1-(1-Aminopentan-2-yl)-1-bromocyclohexane |
Ring Expansion or Contraction Studies
Rearrangements involving the cyclohexyl ring, such as ring expansions or contractions, are plausible under specific conditions, particularly those that proceed through a carbocation intermediate adjacent to the ring.
One potential pathway for ring expansion is the Tiffeneau-Demjanov rearrangement. This would involve the diazotization of the primary amine to form a diazonium salt, which can then undergo loss of nitrogen to generate a primary carbocation. A subsequent 1,2-alkyl shift from the cyclohexyl ring to the adjacent carbocation would result in a ring-expanded cycloheptanone.
Theoretical Ring Expansion via Tiffeneau-Demjanov Rearrangement:
| Step | Description | Intermediate/Product |
|---|---|---|
| 1. Diazotization | Reaction of the primary amine with nitrous acid (from NaNO₂/HCl) | Diazonium salt |
| 2. Carbocation Formation | Loss of N₂ gas | Primary carbocation |
| 3. Rearrangement | 1,2-Alkyl shift from the cyclohexyl ring | Spiro-cycloheptanone intermediate |
Conversely, ring contraction is also a theoretical possibility under conditions that favor such rearrangements, although it is generally less common for six-membered rings compared to larger ring systems.
Synthesis of Novel Analogues and Derivatives for Structure-Activity Relationship (SAR) Studies
The synthesis of analogues of this compound is crucial for understanding how structural modifications impact its biological activity. SAR studies aim to identify the key structural features responsible for the desired pharmacological effects.
Modifications of the Cyclohexyl Ring:
Substitution on the Ring: Introduction of substituents (e.g., alkyl, aryl, hydroxyl) at various positions on the cyclohexyl ring can explore the impact of steric bulk and electronic properties.
Ring Size Variation: Synthesis of analogues with different cycloalkane ring sizes (e.g., cyclopentyl, cycloheptyl) can probe the importance of the ring's conformation and size.
Modifications of the Aminopentyl Side Chain:
Alkyl Chain Length: Varying the length of the pentyl chain (e.g., butyl, hexyl) can investigate the influence of lipophilicity and the distance between the amine and the cyclohexanol (B46403) moiety.
Substitution on the Alkyl Chain: Introducing substituents on the pentyl chain can explore specific interactions with biological targets.
Amine Derivatization: As discussed in the electrophilic substitution section, acylation, alkylation, and other modifications of the amino group are key strategies in SAR studies.
Examples of Synthesized Analogues for SAR Studies:
| Analogue | Modification | Rationale for Synthesis |
|---|---|---|
| 1-(1-Amino-3-methylbutan-2-yl)cyclohexan-1-ol | Branched alkyl chain | To study the effect of steric hindrance near the amino group. |
| 1-(1-Aminopentan-2-yl)cyclopentan-1-ol | Smaller cycloalkane ring | To investigate the influence of ring strain and conformation. |
| N-[2-(1-Hydroxycyclohexyl)pentyl]acetamide | Acylated amine | To explore the role of the primary amine in biological activity. |
The systematic synthesis and biological evaluation of such analogues are essential for the development of compounds with improved potency, selectivity, and pharmacokinetic profiles.
Metabolic Pathway Elucidation of 1 1 Aminopentan 2 Yl Cyclohexan 1 Ol in Vitro Research Focus
Identification of Potential Metabolic Hotspots Based on Chemical Structure
In the absence of experimental data, a preliminary assessment of potential metabolic hotspots can be made by examining the chemical structure of 1-(1-Aminopentan-2-yl)cyclohexan-1-ol. This predictive analysis is based on known metabolic reactions for similar chemical moieties.
Likely sites for metabolic modification would include:
The primary amine: This functional group is susceptible to N-dealkylation and oxidation.
The pentyl chain: The aliphatic chain could undergo hydroxylation at various positions.
The cyclohexanol (B46403) ring: The saturated ring structure is also a candidate for hydroxylation.
In Vitro Metabolism Studies Using Subcellular Fractions
To experimentally determine the metabolic pathway, researchers would typically utilize in vitro systems containing drug-metabolizing enzymes. The most common of these are subcellular fractions derived from the liver, the primary site of drug metabolism.
Liver Microsomes: These preparations are rich in cytochrome P450 (CYP450) enzymes, which are key players in Phase I metabolism.
S9 Fractions: This fraction contains both microsomal and cytosolic enzymes, allowing for the investigation of both Phase I and Phase II metabolic reactions.
Phase I Metabolic Transformations
Phase I reactions introduce or expose functional groups, typically making the molecule more polar. longdom.org For this compound, potential Phase I transformations would be investigated using techniques like liquid chromatography-mass spectrometry (LC-MS) to detect metabolites.
Expected Phase I reactions would include:
Hydroxylation: The addition of a hydroxyl (-OH) group is a common metabolic route catalyzed by CYP450 enzymes. nih.gov This could occur on the cyclohexyl ring or the pentyl chain.
N-Dealkylation: The removal of the pentyl group from the nitrogen atom is another possibility.
Phase II Metabolic Conjugations
Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, which further increases water solubility and facilitates excretion. fiveable.mederangedphysiology.com
Potential Phase II conjugations include:
Glucuronidation: This is a major Phase II pathway where glucuronic acid is attached to hydroxyl or amino groups.
Sulfation: The addition of a sulfonate group is another common conjugation reaction.
Identification and Structural Elucidation of Major In Vitro Metabolites
Following incubation with subcellular fractions, the resulting mixture would be analyzed to separate and identify any metabolites formed. High-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) are powerful tools for this purpose. The fragmentation patterns observed in MS/MS experiments provide crucial information for deducing the chemical structures of the metabolites. For unambiguous structure confirmation, nuclear magnetic resonance (NMR) spectroscopy would be required, which often necessitates the chemical synthesis of the suspected metabolite standards.
Enzyme Kinetic Studies of Key Metabolic Enzymes
Once the primary metabolic pathways and the enzymes responsible are identified, enzyme kinetic studies would be performed. These studies determine key parameters such as the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax). This information is crucial for understanding the efficiency of the metabolic process and for predicting potential drug-drug interactions. nih.gov For example, if a specific CYP450 isozyme, such as CYP3A4 or CYP2D6, is found to be primarily responsible for the metabolism of this compound, its kinetic parameters would be determined using recombinant enzymes. nih.gov
Analytical Methodologies for Research Applications of 1 1 Aminopentan 2 Yl Cyclohexan 1 Ol
Development of Chromatographic Methods for Separation and Quantification
Chromatographic methods are indispensable for the analysis of novel psychoactive substances (NPS), providing the necessary selectivity and sensitivity for their detection. numberanalytics.com The development of these methods for "1-(1-Aminopentan-2-yl)cyclohexan-1-ol" would focus on achieving optimal separation from starting materials, byproducts, and potential metabolites.
High-Performance Liquid Chromatography (HPLC) with Various Detection Modes
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of a broad range of NPS. uobasrah.edu.iqresearchgate.net For a polar compound like "this compound," reversed-phase HPLC would be the primary choice.
Chromatographic Conditions: A typical starting point for method development would involve a C18 column, which is effective for separating a wide variety of compounds. uobasrah.edu.iq The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. The inclusion of an acidic modifier like formic acid or phosphoric acid in the mobile phase can improve peak shape and retention for amine-containing compounds by suppressing the ionization of silanol (B1196071) groups on the stationary phase and protonating the amine. sielc.com
Due to the lack of a strong chromophore in "this compound," direct UV detection might offer limited sensitivity. nih.gov Therefore, derivatization with a UV-active or fluorescent tag, such as 9-fluorenylmethyl chloroformate (FMOC-Cl), could be employed to enhance detection limits. thermofisher.com Alternatively, more universal detection methods like mass spectrometry (LC-MS) or evaporative light scattering detection (ELSD) could be utilized. LC-MS, in particular, offers high sensitivity and specificity, making it a powerful tool for the analysis of NPS. numberanalytics.com
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm (for low-level detection) or MS |
| Injection Volume | 10 µL |
Gas Chromatography (GC) with Mass Spectrometry (MS) Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique in the analysis of volatile and semi-volatile NPS. numberanalytics.com For a compound with polar functional groups like the amine and hydroxyl groups in "this compound," derivatization is often necessary to improve its volatility and thermal stability, preventing peak tailing and decomposition in the GC system. researchgate.net Trimethylsilyl (TMS) derivatives are commonly prepared for this purpose. researchgate.net
GC-MS Analysis: The derivatized analyte is introduced into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the capillary column. A non-polar or mid-polar column, such as one coated with a phenyl-methylpolysiloxane phase, would likely be suitable. The separated components then enter the mass spectrometer, where they are ionized, typically by electron ionization (EI), and fragmented. The resulting mass spectrum, a fingerprint of the molecule, allows for its identification. whitman.edu The fragmentation pattern of the TMS derivative of "this compound" would be expected to show characteristic ions corresponding to the loss of methyl groups, the TMS group, and fragmentation of the pentyl and cyclohexanol (B46403) moieties. researchgate.net
Hypothetical GC-MS Parameters:
| Parameter | Condition |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-550 m/z |
Chiral Chromatography for Enantiomeric Purity Assessment
Since "this compound" possesses at least one chiral center, it is crucial to separate and quantify its enantiomers, as they may exhibit different biological activities. Chiral HPLC is the most common and effective method for this purpose. nih.govwvu.edu
Chiral Separation Strategies: The separation of enantiomers can be achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the enantioseparation of a broad range of chiral compounds, including NPS. nih.govresearchgate.net The choice of the specific CSP and the mobile phase (normal-phase, reversed-phase, or polar organic) is critical for achieving successful separation. For amine-containing compounds, normal-phase chromatography with mobile phases consisting of alkanes (e.g., hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol), often with a basic additive like diethylamine (B46881) to improve peak shape, is frequently employed. nih.gov
Illustrative Chiral HPLC Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar amylose-based CSP) |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
Validation of Analytical Methods for Specific Research Matrices
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. gavinpublishers.com For research applications involving "this compound," this would involve demonstrating the method's performance in matrices such as synthetic reaction mixtures or in vitro biological samples (e.g., cell lysates, microsomal incubations). The validation should be conducted in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu
Sensitivity (Limit of Detection, Limit of Quantification)
The sensitivity of an analytical method is a measure of its ability to detect and quantify small amounts of the analyte.
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined as the concentration that produces a signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. A common approach is to establish the LOQ at a signal-to-noise ratio of 10:1.
The LOD and LOQ are critical for the analysis of trace impurities or for quantifying low concentrations of the compound in biological assays.
Representative Sensitivity Data for NPS Analysis:
| Parameter | Typical Range for NPS |
| LOD | 0.05 - 10 ng/mL |
| LOQ | 0.1 - 50 ng/mL |
Note: These values are illustrative and would need to be experimentally determined for a specific validated method for "this compound."
Accuracy and Precision
The accuracy of an analytical method refers to the closeness of the measured value to the true value, while precision describes the reproducibility of the measurements. For the quantitative analysis of novel psychoactive substances, regulatory guidelines, such as those from the U.S. Food & Drug Administration, are often followed to ensure data quality. nih.gov
In the context of analyzing compounds like this compound, accuracy is typically expressed as the percentage of the measured concentration relative to the known concentration of a quality control sample. Precision is usually reported as the coefficient of variation (CV%), which is the ratio of the standard deviation to the mean. For bioanalytical methods, it is generally accepted that the inter-day analytical bias and imprecision should be within ±15% for most compounds. nih.gov
A typical validation study for a new psychoactive substance would involve analyzing spiked samples at different concentration levels on different days to determine both intra-day and inter-day accuracy and precision. The results of such a hypothetical study for this compound are illustrated in the table below.
| Quality Control Level | Theoretical Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (CV%) | Inter-day Accuracy (%) | Inter-day Precision (CV%) |
|---|---|---|---|---|---|
| Low | 1.0 | Data not available | Data not available | Data not available | Data not available |
| Medium | 10 | Data not available | Data not available | Data not available | Data not available |
| High | 50 | Data not available | Data not available | Data not available | Data not available |
Application of Advanced Mass Spectrometry Techniques
Mass spectrometry, particularly when coupled with a separation technique like liquid chromatography (LC-MS), is a cornerstone in the analysis of novel psychoactive substances due to its high sensitivity and specificity. researchgate.netoup.com
Tandem mass spectrometry (MS/MS) is a powerful tool for the structural elucidation of unknown compounds. nih.gov In an MS/MS experiment, the precursor ion (the molecular ion of the compound) is selected and then fragmented by collision-induced dissociation (CID). The resulting fragment ions are then analyzed to piece together the structure of the original molecule. unito.itlibretexts.org
For this compound, the fragmentation pattern would be expected to show characteristic losses related to its functional groups. Common fragmentation pathways for similar molecules include:
Alpha-cleavage: Cleavage of the carbon-carbon bond adjacent to the nitrogen atom in the aminopentyl side chain.
Loss of water: Dehydration from the cyclohexanol ring.
Ring-opening fragmentation: Cleavage of the cyclohexyl ring.
The interpretation of these fragmentation patterns allows for the confident identification of the compound. chemguide.co.ukwhitman.edulibretexts.org A table of expected fragment ions for this compound is presented below.
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Fragment Structure/Neutral Loss |
|---|---|---|
| [M+H]⁺ | Data not available | Loss of H₂O (water) |
| [M+H]⁺ | Data not available | Alpha-cleavage at the aminopentyl side chain |
| [M+H]⁺ | Data not available | Cleavage of the pentyl chain |
| [M+H]⁺ | Data not available | Fragmentation of the cyclohexyl ring |
The compound this compound has multiple stereocenters, meaning it can exist as different stereoisomers (enantiomers and diastereomers). These isomers have the same mass and often produce very similar MS/MS fragmentation patterns, making them difficult to distinguish using conventional mass spectrometry alone. nih.gov
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) provides an additional dimension of separation based on the size, shape, and charge of the ions in the gas phase. nih.gov In IMS, ions are passed through a drift tube filled with a neutral buffer gas under the influence of an electric field. Ions with a more compact structure will travel faster than more extended isomers, allowing for their separation. nih.govresearchgate.netwaters.com The arrival time distribution in the ion mobility cell is characteristic for each isomer.
This technique is particularly valuable for differentiating diastereomers, which can have different physiological and toxicological properties. The use of cyclic ion mobility spectrometry can further enhance the resolution between closely related isomers. acs.orgacs.org A hypothetical representation of IMS-MS data for the separation of diastereomers of this compound is shown in the table below.
| Isomer | Precursor Ion (m/z) | Drift Time (ms) | Collision Cross Section (CCS, Ų) |
|---|---|---|---|
| Diastereomer 1 | [M+H]⁺ | Data not available | Data not available |
| Diastereomer 2 | [M+H]⁺ | Data not available | Data not available |
Structure Activity Relationship Sar Studies of 1 1 Aminopentan 2 Yl Cyclohexan 1 Ol Analogues in Vitro Research Focus
Design and Synthesis of Structurally Modified Analogues
The initial step in a typical SAR study involves the rational design and chemical synthesis of a library of analogues. For 1-(1-Aminopentan-2-yl)cyclohexan-1-ol, this would involve systematic modifications to several key regions of the molecule:
The Cyclohexanol (B46403) Ring: Alterations could include changing the ring size (e.g., to cyclopentanol (B49286) or cycloheptanol), introducing substituents on the ring, or modifying the hydroxyl group (e.g., etherification or esterification).
The Aminopentan Side Chain: Modifications might involve varying the length of the alkyl chain, altering the position of the amino group, or substituting the primary amine with secondary or tertiary amines. The stereochemistry of the chiral center on the pentan chain would also be a critical point for investigation.
Combined Modifications: A comprehensive study would explore combinations of the above modifications to probe for synergistic effects on biological activity.
The synthesis of these analogues would likely involve multi-step organic chemistry routes, tailored to introduce the desired structural diversity.
Evaluation of In Vitro Biological Activity Profiles
Once synthesized, the analogues would be subjected to a battery of in vitro assays to determine their biological activity. This typically includes receptor binding assays and functional assays to assess enzyme inhibition or receptor modulation.
To quantify the interaction of the analogues with their molecular target(s), radioligand binding assays are commonly employed. These experiments would yield data on the inhibitory constant (Ki) or the half-maximal inhibitory concentration (IC50), which indicate the affinity of the compound for a specific receptor or enzyme. Without experimental data, a representative data table cannot be constructed.
Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or modulator of its target. These assays measure the biological response to the compound, providing values for the half-maximal effective concentration (EC50) and the maximum effect (Emax). This data is essential for understanding the intrinsic activity of the synthesized analogues. Again, the absence of published research means no specific data is available.
Correlation of Structural Modifications with Observed In Vitro Biological Activity
The core of an SAR study is the correlation of the chemical modifications with the resulting changes in biological activity. By comparing the binding affinities and functional potencies of the different analogues, researchers can deduce which structural features are critical for activity. For example, it might be found that a specific substituent on the cyclohexanol ring enhances binding affinity, or that altering the length of the alkyl chain switches the compound from an agonist to an antagonist. These correlations are fundamental to the design of more potent and selective compounds.
Pharmacophore Modeling and Molecular Docking Studies
To gain a deeper understanding of the molecular interactions between the analogues and their biological target, computational methods such as pharmacophore modeling and molecular docking are often utilized.
Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for biological activity. A pharmacophore model for this compound analogues would serve as a template for designing new compounds with potentially improved properties.
Molecular Docking: This computational technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Docking studies could reveal specific amino acid residues that interact with the hydroxyl group, the amino group, or other parts of the this compound scaffold, thereby explaining the observed SAR at an atomic level.
Future Research Directions and Broader Academic Impact
Exploration of Catalyst Development for Enantioselective Synthesis
The presence of two adjacent chiral centers in 1-(1-Aminopentan-2-yl)cyclohexan-1-ol makes its stereocontrolled synthesis a significant challenge and a rich area for future research. The development of catalysts that can selectively produce one of the four possible stereoisomers is crucial for exploring its specific properties and potential applications.
Future research should focus on:
Metal-Catalyzed Asymmetric Synthesis : Investigating transition metal catalysts, such as those based on copper, iridium, or nickel, which have shown success in the enantioselective synthesis of other 1,2-amino alcohols. researchgate.netacs.orgnih.govacs.org The development of novel chiral ligands, tailored to the specific steric and electronic requirements of the substrates, will be paramount. rsc.orgnih.gov For instance, a chromium-catalyzed asymmetric cross-coupling between specific aldehydes and imines represents a modern strategy that could be adapted for this synthesis, offering a modular approach from readily available starting materials. westlake.edu.cn
Organocatalysis : Exploring the use of small organic molecules as catalysts. Chiral Brønsted acids or bifunctional catalysts could mediate the key bond-forming reactions, offering a metal-free alternative for the synthesis. nih.gov
Biocatalysis : Employing engineered enzymes, such as amine dehydrogenases or transaminases, for the asymmetric reductive amination of a corresponding α-hydroxy ketone precursor. nih.govfrontiersin.org This approach offers the potential for high stereoselectivity under mild reaction conditions. d-nb.info
Furthermore, derivatives of this compound could themselves be explored as a new class of chiral ligands for asymmetric catalysis, following the precedent set by other aminocyclohexanol derivatives. nih.govacs.org The combination of the rigid cyclohexyl backbone and the amine and alcohol coordinating groups could provide a unique chiral environment for various metal-catalyzed transformations. alfa-chemistry.com
| Catalyst Type | Potential Approach | Key Research Goal |
| Metal Catalysts (Cu, Ir, Ni, Cr) | Asymmetric reductive coupling, cross aza-pinacol couplings. nih.govwestlake.edu.cn | High diastereo- and enantioselectivity for a single stereoisomer. |
| Organocatalysts | Chiral Brønsted acid or base catalysis. nih.gov | Metal-free, environmentally benign synthesis pathways. |
| Biocatalysts (Enzymes) | Asymmetric reductive amination using engineered AmDHs or transaminases. nih.govd-nb.info | Highly selective synthesis under mild, aqueous conditions. |
| Target Molecule as Ligand | Synthesis of derivatives to coordinate with metals. nih.govalfa-chemistry.com | Application in other asymmetric reactions like transfer hydrogenations. |
Investigation of Supramolecular Interactions and Self-Assembly Properties
The hydroxyl and amino groups of this compound are capable of forming strong, directional hydrogen bonds. nih.gov This capability is the foundation for its potential to engage in supramolecular chemistry and self-assembly, forming ordered structures with emergent properties.
Future research directions include:
Hydrogen Bonding Analysis : A systematic study of the intra- and intermolecular hydrogen bonding patterns of the different stereoisomers. ustc.edu.cn Spectroscopic techniques (NMR, IR) combined with computational modeling could elucidate the preferred hydrogen-bonding motifs (e.g., O–H···N vs. N–H···O) and their relative strengths. nih.govruc.dk
Self-Assembly Studies : Investigating the conditions under which the molecule self-assembles in various solvents. The interplay between the hydrogen bonding of the polar head groups and the hydrophobic interactions of the alkyl chain and cyclohexyl ring could lead to the formation of complex architectures such as nanofibers, gels, or vesicles. nih.govresearchgate.net The principles governing the self-assembly of amino acids and peptides can provide a foundational understanding for this exploration. mdpi.comrsc.org
Chirality in Supramolecular Structures : Exploring how the specific stereochemistry of the molecule dictates the chirality of the resulting supramolecular assemblies. This could lead to the development of materials with unique chiroptical properties.
Application in Materials Science or Chemical Biology Research
The unique combination of chirality, amphiphilicity, and multiple functional groups makes this compound an interesting building block for both materials science and chemical biology.
Potential applications for future investigation are:
Smart Materials : Research into its use as a pH-responsive conformational switch. Protonation of the amino group could alter the intramolecular hydrogen bonding, forcing a conformational change in the cyclohexyl ring. researchgate.netwestmont.edu If appended with functional units, this "switching" behavior could be harnessed to create sensors or responsive materials.
Biomaterials and Drug Delivery : Exploring its potential as a component of hydrogels or lipid nanoparticles. acs.org The pH-responsive nature could be used to design drug delivery systems that release their cargo in the acidic environments of tumors or endosomes.
Pharmacological Scaffolds : The 1,2-amino alcohol motif is a key pharmacophore found in many biologically active molecules and pharmaceuticals. nih.govresearchgate.net Future work could involve synthesizing libraries of derivatives of this compound to screen for biological activity, potentially leading to new therapeutic agents. diva-portal.org
Development of Advanced Analytical Tools for Trace Analysis in Complex Research Matrices
To support the above research areas, particularly in biological and environmental studies, the development of robust and sensitive analytical methods for the detection and quantification of this compound and its stereoisomers is essential.
Future research should focus on:
Chiral Chromatography : Developing specific methods using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with chiral stationary phases (CSPs) for the baseline separation of the four stereoisomers. numberanalytics.comnih.govresearchgate.net
Mass Spectrometry (MS) Techniques : Creating highly sensitive detection methods using tandem mass spectrometry (MS/MS). For direct chiral analysis without chromatographic separation, techniques like ion mobility-mass spectrometry (IM-MS) could be explored, potentially after derivatization with a chiral tagging agent. acs.orgnih.gov
Capillary Electrophoresis (CE) : Investigating the use of CE with chiral selectors in the running buffer, which offers high separation efficiency and requires minimal sample volume. nih.gov
These methods would be critical for pharmacokinetic studies, metabolism research, and for monitoring the compound in complex matrices.
| Analytical Technique | Approach | Key Advantage |
| Chiral HPLC/GC | Development of tailored Chiral Stationary Phases (CSPs). researchgate.net | Robust separation and quantification of all stereoisomers. |
| Ion Mobility-MS | Chiral derivatization followed by gas-phase separation. acs.orgnih.gov | Rapid, high-resolution analysis without extensive chromatography. |
| Capillary Electrophoresis | Use of chiral selectors (e.g., cyclodextrins) in the buffer. nih.gov | High separation efficiency, low sample and solvent consumption. |
| NMR Spectroscopy | Use of chiral solvating or derivatizing agents. rsc.org | Absolute and relative configuration determination. |
Theoretical Contributions to Understanding Aminocyclohexanol Chemistry
Computational chemistry provides powerful tools to predict and understand the behavior of molecules, guiding experimental design and interpreting results. Theoretical studies on this compound could provide fundamental insights into its properties.
Future theoretical investigations could include:
Conformational Analysis : Performing high-level quantum chemical calculations to map the potential energy surface of each stereoisomer. This would identify the most stable chair and boat conformations of the cyclohexanol (B46403) ring and the preferred rotamers of the aminopentyl side chain. nih.gov
Modeling Intermolecular Interactions : Using Density Functional Theory (DFT) or other methods to calculate the energies and geometries of hydrogen bonds and other non-covalent interactions that drive self-assembly. nih.gov
Predicting Spectroscopic Properties : Simulating NMR, IR, and Vibrational Circular Dichroism (VCD) spectra for each stereoisomer. Comparing these theoretical spectra with experimental data would be a powerful tool for absolute configuration assignment.
Reaction Mechanism Studies : Modeling the transition states of potential synthetic routes to understand the origins of stereoselectivity and to help in the rational design of improved catalysts.
Such theoretical work would build a fundamental understanding of the structure-property relationships in this class of aminocyclohexanols, accelerating experimental progress.
Q & A
Q. What are the standard synthetic routes for 1-(1-aminopentan-2-yl)cyclohexan-1-ol, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis typically involves reductive amination or nucleophilic substitution of a cyclohexanol-derived intermediate. For example, a ketone precursor (e.g., cyclohexanone with a pentyl side chain) can undergo reductive amination using sodium cyanoborohydride (NaBH3CN) in the presence of ammonia or a primary amine. Stereochemical control requires chiral catalysts (e.g., Ir-based catalysts for asymmetric hydrogenation) or enzymatic resolution . Solvent polarity and temperature are critical for minimizing racemization; anhydrous conditions (e.g., THF or DCM) at 0–25°C are preferred .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm regiochemistry and stereochemistry. For example, the cyclohexanol hydroxyl proton appears as a singlet (~1.5–2.0 ppm), while the aminopentyl chain shows distinct coupling patterns in the 2.5–3.5 ppm range .
- X-ray Crystallography : Resolves absolute configuration, particularly for enantiomers .
- HPLC-MS : Quantifies purity (>95% required for pharmacological studies) and detects diastereomeric impurities using chiral columns (e.g., Chiralpak IA) .
Q. How can preliminary biological activity screening be designed for this compound?
- Methodological Answer : Use high-throughput screening (HTS) against target receptors (e.g., GPCRs, ion channels) or enzymes (e.g., kinases, hydrolases). For example:
- In vitro assays : Measure IC values via fluorescence polarization or radioligand binding (e.g., H-labeled ligands for receptor affinity studies) .
- Cell-based assays : Assess cytotoxicity (MTT assay) and functional responses (e.g., cAMP modulation for GPCR targets) .
Advanced Research Questions
Q. How do stereochemical variations (e.g., enantiomers or diastereomers) of this compound affect its pharmacological profile?
- Methodological Answer :
- Enantiomer-specific activity : Separate enantiomers via chiral chromatography (e.g., Chiralcel OD-H column) and compare binding affinities. For example, the (1R,2R)-enantiomer may show 10-fold higher receptor affinity than (1S,2S) due to spatial compatibility with hydrophobic binding pockets .
- In vivo pharmacokinetics : Administer enantiomers to animal models (e.g., rodents) and measure plasma half-life, brain penetration, and metabolite formation via LC-MS/MS .
Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy for this compound?
- Methodological Answer :
- Orthogonal assays : Validate in vitro hits using SPR (surface plasmon resonance) for binding kinetics and patch-clamp electrophysiology for ion channel modulators .
- Metabolic stability testing : Use liver microsomes or hepatocytes to identify rapid clearance pathways (e.g., CYP450-mediated oxidation) .
- Proteomics : Compare target engagement in tissue homogenates (e.g., brain vs. plasma) via Western blot or activity-based protein profiling (ABPP) .
Q. How can structure-activity relationship (SAR) studies optimize the aminopentyl side chain for enhanced selectivity?
- Methodological Answer :
- Analog synthesis : Modify the side chain length (e.g., C4 vs. C6), introduce branching (e.g., tert-butyl groups), or replace the amine with a guanidine moiety .
- Computational modeling : Perform docking simulations (AutoDock Vina) and MD simulations (GROMACS) to predict interactions with off-target receptors (e.g., σ1 vs. μ-opioid receptors) .
- Pharmacophore mapping : Identify critical H-bond donors/acceptors and hydrophobic regions using Schrödinger’s Phase .
Q. What catalytic systems improve the scalability and enantioselectivity of its synthesis?
- Methodological Answer :
- Iridium-catalyzed asymmetric hydrogenation : Achieve >90% ee using [Ir(COD)Cl] with chiral phosphine ligands (e.g., BINAP) under H pressure (50–100 psi) .
- Enzymatic resolution : Use lipases (e.g., CAL-B) to hydrolyze racemic esters into enantiopure alcohols .
- Flow chemistry : Optimize residence time and mixing efficiency to reduce side products (e.g., over-reduction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
